molecular formula C16H16O4 B13789654 4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester CAS No. 256475-05-5

4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester

Cat. No.: B13789654
CAS No.: 256475-05-5
M. Wt: 272.29 g/mol
InChI Key: AUIQIMFIWKCQJI-UHFFFAOYSA-N
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Description

. It is a derivative of vanillic acid and is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester typically involves the esterification of vanillic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. The use of solid acid catalysts and continuous flow reactors are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester exerts its effects involves its interaction with various molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . The compound may also modulate enzyme activities and gene expression related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and methoxy groups allows for versatile chemical modifications and interactions with biological targets .

Properties

CAS No.

256475-05-5

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

methyl 4-[hydroxy-(4-methoxyphenyl)methyl]benzoate

InChI

InChI=1S/C16H16O4/c1-19-14-9-7-12(8-10-14)15(17)11-3-5-13(6-4-11)16(18)20-2/h3-10,15,17H,1-2H3

InChI Key

AUIQIMFIWKCQJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)OC)O

Origin of Product

United States

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